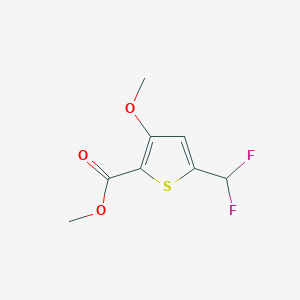

Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate

Beschreibung

Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate is a fluorinated thiophene derivative characterized by a methoxy group at position 3, a methyl ester at position 2, and a difluoromethyl substituent at position 3. The inclusion of fluorine atoms is strategically significant, as fluorination is known to enhance metabolic stability, bioavailability, and binding affinity in pharmaceuticals and agrochemicals . This compound’s structural features make it a valuable intermediate in drug discovery and pesticide development, where fluorine’s electronic and steric effects are leveraged to optimize performance.

Eigenschaften

CAS-Nummer |

181063-90-1 |

|---|---|

Molekularformel |

C8H8F2O3S |

Molekulargewicht |

222.21 g/mol |

IUPAC-Name |

methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate |

InChI |

InChI=1S/C8H8F2O3S/c1-12-4-3-5(7(9)10)14-6(4)8(11)13-2/h3,7H,1-2H3 |

InChI-Schlüssel |

HHUVBWQJVUXZRX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(SC(=C1)C(F)F)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-5-(Difluormethyl)-3-methoxythiophen-2-carboxylat umfasst in der Regel mehrere Schritte:

Bildung des Thiophenrings: Der Thiophenring kann durch die Paal-Knorr-Synthese synthetisiert werden, die die Cyclisierung von 1,4-Diketonen mit Schwefelquellen unter sauren Bedingungen beinhaltet.

Einführung der Difluormethylgruppe: Die Difluormethylgruppe kann durch Difluormethylierungsreaktionen eingeführt werden.

Methoxylierung: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen unter Verwendung von Methanol und einer geeigneten Abgangsgruppe eingeführt werden.

Veresterung: Der Carboxylester wird durch Umsetzen des Carbonsäurederivats mit Methanol in Gegenwart eines sauren Katalysators gebildet.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Ausbeute, Reinheit und Wirtschaftlichkeit liegt. Durchflusschemie und automatisierte Syntheseplattformen können die Skalierbarkeit und Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Methyl-5-(Difluormethyl)-3-methoxythiophen-2-carboxylat als Baustein zur Synthese komplexerer Moleküle verwendet. Seine einzigartigen funktionellen Gruppen ermöglichen vielfältige chemische Umwandlungen, was es in der organischen Synthese und der medizinischen Chemie wertvoll macht.

Biologie

Die Strukturmerkmale der Verbindung machen sie zu einem potenziellen Kandidaten für die Untersuchung biologischer Wechselwirkungen, insbesondere bei der Hemmung von Enzymen und Rezeptorbindungsstudien. Seine Difluormethylgruppe kann die Bindungsaffinität und die metabolische Stabilität verbessern.

Medizin

In der medizinischen Chemie kann diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden. Die Difluormethylgruppe ist dafür bekannt, die pharmakokinetischen Eigenschaften von Medikamentenkandidaten zu verbessern, z. B. erhöhte Bioverfügbarkeit und metabolische Stabilität.

Industrie

Industriell kann Methyl-5-(Difluormethyl)-3-methoxythiophen-2-carboxylat bei der Entwicklung von Agrochemikalien, Pharmazeutika und Materialien verwendet werden. Seine einzigartigen Eigenschaften können zur Entwicklung neuer Funktionsmaterialien und Wirkstoffe beitragen.

Wirkmechanismus

Der Wirkmechanismus von Methyl-5-(Difluormethyl)-3-methoxythiophen-2-carboxylat hängt von seiner Anwendung ab. In biologischen Systemen kann es mit bestimmten molekularen Zielen wie Enzymen oder Rezeptoren interagieren. Die Difluormethylgruppe kann Bindungsinteraktionen durch Wasserstoffbrückenbindungen und hydrophobe Effekte verstärken, was zu einer erhöhten Wirksamkeit und Selektivität führt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate exhibits notable biological activity, primarily attributed to its functional groups that facilitate interactions with biological targets through hydrogen bonding and other non-covalent interactions. Research indicates its potential in:

- Cancer Therapeutics : The compound may influence various biological pathways relevant to cancer progression, making it a candidate for drug development aimed at targeting specific molecular pathways involved in tumor growth.

- Inhibition Studies : Structure-activity relationship (SAR) studies have shown that thiophene derivatives can serve as potent inhibitors of enzymes such as d-amino acid oxidase, which is implicated in neurodegenerative diseases .

Synthetic Organic Chemistry

The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structural features allow for:

- Late-stage Functionalization : The difluoromethyl group can be utilized in late-stage difluoromethylation processes, enhancing the complexity of synthesized compounds .

- Reactivity Modifications : The methoxy group can participate in various chemical reactions, including oxidation and reduction, allowing for the generation of diverse derivatives with tailored properties.

Materials Science

The incorporation of methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate into polymer matrices or other materials can enhance their electronic properties:

- Conductive Polymers : Thiophene derivatives are known for their electrical conductivity, making them suitable for applications in organic electronics and photovoltaic devices.

- Nanocomposites : The compound's unique properties may also contribute to the development of advanced nanocomposites with improved mechanical and thermal characteristics.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding interactions through hydrogen bonding and hydrophobic effects, leading to increased potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Methyl 3-Methoxythiophene-2-Carboxylate (CAS 62353-75-7)

This analog shares the methoxy group at position 3 and the methyl ester at position 2 but lacks the difluoromethyl group at position 5 . Key differences include:

- Fluorine Impact : The absence of fluorine in this compound likely reduces its metabolic stability and lipophilicity compared to the difluoromethyl derivative. Fluorine’s electron-withdrawing effects in the target compound may also alter electronic distribution, affecting reactivity in cross-coupling reactions.

- Applications: Non-fluorinated analogs like this are often used in less specialized synthetic pathways, whereas fluorinated versions are prioritized in contexts requiring enhanced pharmacokinetics .

Methyl 5-(4-Fluorophenyl)-3-(Dimethylaminomethyleneamino)thiophene-2-Carboxylate (CAS 914104-23-7)

This compound features a 4-fluorophenyl group at position 5 and a dimethylaminomethyleneamino group at position 3 . Comparatively:

- In contrast, the difluoromethyl group in the target compound offers steric bulk and polarity modulation.

- Biological Relevance: The dimethylaminomethyleneamino group could enable hydrogen bonding or act as a leaving group, suggesting divergent reactivity compared to the methoxy group in the target molecule.

Methyl 5-Chloro-3-Chlorosulfonylthiophene-2-Carboxylate

This analog substitutes the difluoromethyl group with a chloro-sulfonyl moiety at position 5 . Notable contrasts include:

- Electrophilicity : The chlorosulfonyl group is highly electrophilic, making this compound reactive toward nucleophiles (e.g., amines in sulfonamide formation). The difluoromethyl group, while electron-withdrawing, is less reactive, favoring stability in biological environments.

- Application Scope : Chlorosulfonyl derivatives are common in herbicide synthesis (e.g., sulfonylureas) , whereas difluoromethyl analogs may be tailored for pharmaceuticals due to fluorine’s ADME (absorption, distribution, metabolism, excretion) benefits .

Methyl 5-Amino-3-(Methoxymethyl)thiophene-2-Carboxylate (CAS 712262-13-0)

Here, a methoxymethyl group replaces the methoxy at position 3, and an amino group is introduced at position 5 . Differences include:

- Reactivity: The amino group enables participation in condensation or diazotization reactions, whereas the difluoromethyl group in the target compound is more inert.

Key Research Findings and Trends

Fluorine’s Role in Bioactivity

Fluorinated thiophenes like the target compound exhibit improved bioavailability and resistance to oxidative metabolism compared to non-fluorinated analogs. For instance, trifluoroethoxy groups in sulfonylurea herbicides (e.g., triflusulfuron-methyl) demonstrate enhanced herbicidal activity due to fluorine’s electronegativity . Similarly, the difluoromethyl group in the target compound may confer analogous advantages in drug design .

Comparative Physicochemical Properties

- Lipophilicity: Difluoromethyl groups increase logP values compared to methoxy or amino substituents, enhancing membrane permeability.

- Thermal Stability : Fluorine’s strong C-F bonds may improve thermal stability, a critical factor in agrochemical formulation .

Biologische Aktivität

Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The compound features a thiophene ring substituted with a difluoromethyl group and a methoxy group, contributing to its unique chemical properties. The general structure can be represented as follows:

Biological Activity Overview

The biological activities of Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate have been investigated through various assays, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against human pancreatic adenocarcinoma cell lines BxPC-3 and Panc-1.

- IC50 Values : The IC50 values were reported at 0.051 µM for BxPC-3 and 0.066 µM for Panc-1, indicating potent antiproliferative activity. In comparison, the IC50 value against normal lung fibroblasts (WI38) was higher at 0.36 µM, suggesting selectivity towards cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (Normal) | 0.36 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Microorganisms Tested : It was assessed against a range of Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values demonstrated effectiveness against resistant strains, notably showing an MIC of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

| Bacteria | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate has shown potential anti-inflammatory effects in preliminary studies.

The mechanism by which Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate exerts its biological effects may involve:

- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate DNA, leading to disruption of cellular replication processes.

- Enzyme Inhibition : Investigations suggest that it may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways associated with cancer cell proliferation and bacterial growth .

Case Studies

Several case studies highlight the efficacy of Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate:

- Pancreatic Cancer Study : A study focused on the impact of this compound on pancreatic cancer cells revealed that extended exposure significantly reduced cell viability compared to controls.

- Antibacterial Efficacy : Another study demonstrated that this compound effectively inhibited the growth of MRSA strains, showcasing its potential in treating antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.